1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride
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Description
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methoxy-5-(trifluoromethyl)benzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methoxy-5-(trifluoromethyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the solution is evaporated to dryness to obtain the hydrochloride salt of 1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine." ] } | |
CAS No. |
2680537-34-0 |
Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-4H,5,13H2,1H3;1H |
InChI Key |
DFTKXWBPHUTCBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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